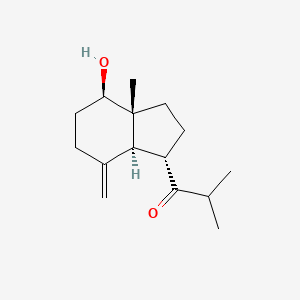
plakortide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
plakortide H is a natural product found in Plakortis simplex and Plakortis halichondrioides with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Plakortide H, derived from marine sponges, exhibits notable cytotoxic activities. In a study by Fattorusso et al. (2000), plakortide H, along with other compounds, was isolated from the Caribbean marine sponge Plakortis simplex, showing good cytotoxic activity against a murine fibrosarcoma cell line (Fattorusso, 2000). Similarly, Santos et al. (2015) reported the cytotoxic activities of various plakortides, including plakortide H, with IC50 values ranging from 0.2 to 10 μM (Santos et al., 2015).
Anti-parasitic and Antifungal Effects
Plakortide H has demonstrated potential in anti-parasitic and antifungal applications. Xu et al. (2011) found that plakortide F acid, a related compound, inhibited fungal pathogens by interfering with calcium homeostasis (Xu et al., 2011). Furthermore, studies by Feng et al. (2010) on cyclic polyketide peroxides from Plakortis sp. emphasized the antitrypanosomal potential of these compounds (Feng et al., 2010).
Antimalarial Potential
Research has also highlighted the antimalarial capabilities of plakortides. In 2005, Campagnuolo et al. investigated the antimalarial activity of various plakortide derivatives against Plasmodium falciparum strains (Campagnuolo et al., 2005). Skorokhod et al. (2015) further explored the oxidative stress-mediated antimalarial activity of plakortin, showing its effectiveness in generating reactive oxygen species and inducing lipid peroxidation in parasites (Skorokhod et al., 2015).
Biochemical Synthesis and Analysis
Efforts have also been made in the biochemical synthesis and analysis of plakortide H and related compounds. Zhao and Wong (2007) applied the Feldman radical oxygenation in synthesizing the core structure of plakortide E, providing insights into the synthesis of complex polyketides (Zhao & Wong, 2007). Li et al. (2018) reported on the total synthesis of various plakortin polyketides, showcasing a unified strategy for synthesizing these marine-derived compounds (Li et al., 2018).
Propriétés
Nom du produit |
plakortide H |
|---|---|
Formule moléculaire |
C22H38O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl 2-[(3S,4S,6S)-4,6-diethyl-6-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]dioxan-3-yl]acetate |
InChI |
InChI=1S/C22H38O4/c1-7-11-12-18(8-2)13-17(5)15-22(10-4)16-19(9-3)20(25-26-22)14-21(23)24-6/h11-12,15,18-20H,7-10,13-14,16H2,1-6H3/b12-11+,17-15+/t18?,19-,20-,22+/m0/s1 |
Clé InChI |
BUJRRZDBOYIMBT-GAXZYBPCSA-N |
SMILES isomérique |
CC/C=C/C(CC)C/C(=C/[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC)/C |
SMILES canonique |
CCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)OC)CC)CC)C |
Synonymes |
plakortide H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




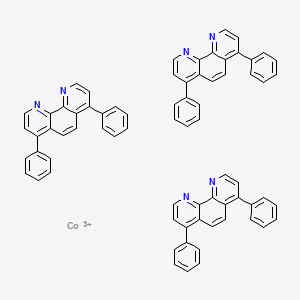
![cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1250911.png)
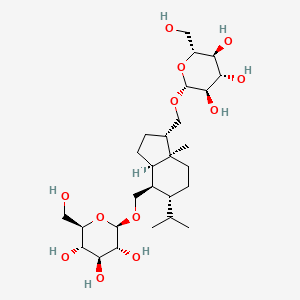
![2-[4-(3-Phenylpyrrolizino)butyl]-3-oxo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide](/img/structure/B1250914.png)
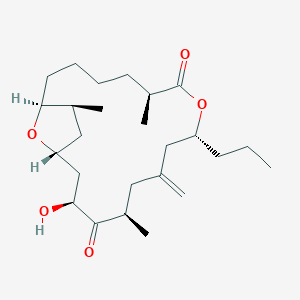


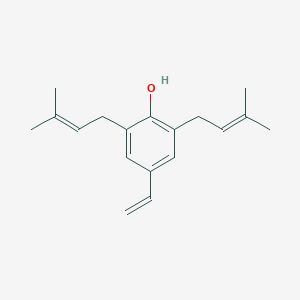
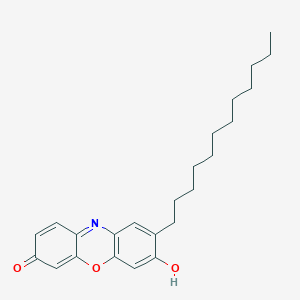
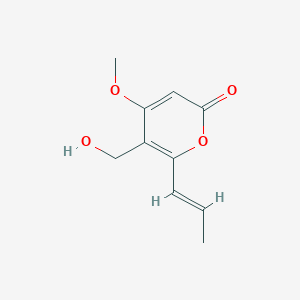

![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)
